molecular formula C15H13F3N2O2 B2531320 Methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate CAS No. 1281348-84-2

Methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate

Cat. No.: B2531320
CAS No.: 1281348-84-2
M. Wt: 310.276
InChI Key: BZLFNKNBQVINMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate is a synthetic organic compound designed for research and development purposes. This molecule features a benzoate ester core linked to a 2-amino-4-(trifluoromethyl)phenyl group via an imine-like (N-aryl) linkage, a structure of significant interest in medicinal chemistry. The compound's potential research value is rooted in its hybrid structure, which combines two pharmacophores. Similar molecular hybridization approaches using 4-aminobenzoic acid (PABA) derivatives have been successfully employed to create molecules with enhanced biological activities . The presence of the trifluoromethyl (CF3) group is a common strategy in drug design, as it can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity due to its high electronegativity and small volume . This makes such compounds valuable scaffolds in the development of novel bioactive molecules. Primary research applications for this compound are anticipated in the fields of antimicrobial and cytotoxic agent development. Structurally related Schiff bases and hybrid molecules derived from PABA have demonstrated notable antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus (MRSA), as well as potent broad-spectrum antifungal properties . Furthermore, some analogues have exhibited significant cytotoxicity against cancer cell lines such as HepG2, suggesting potential for this chemical class in oncology research . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a candidate for direct biological screening in proprietary assays. This product is intended for research use by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage instructions.

Properties

IUPAC Name

methyl 4-[2-amino-4-(trifluoromethyl)anilino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c1-22-14(21)9-2-5-11(6-3-9)20-13-7-4-10(8-12(13)19)15(16,17)18/h2-8,20H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLFNKNBQVINMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Esterification

Reagents :

  • 4-{[2-Amino-4-(trifluoromethyl)phenyl]amino}benzoic acid
  • Methanol (excess)
  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

Procedure :

  • Dissolve 10 mmol of the benzoic acid derivative in 50 mL methanol.
  • Add 2 mL concentrated HCl dropwise under ice cooling.
  • Reflux at 65–70°C for 12–24 hours.
  • Neutralize with aqueous sodium bicarbonate (NaHCO₃) and extract with ethyl acetate.
  • Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

Yield : 75–85%.

Optimization :

  • Catalyst choice : HCl minimizes side reactions compared to H₂SO₄.
  • Temperature : Prolonged reflux (>18 hours) improves conversion but risks decarboxylation.

Coupling of Methyl 4-Aminobenzoate with 2-Amino-4-(Trifluoromethyl)Aniline

This two-step approach avoids handling sensitive carboxylic acids.

Synthesis of Methyl 4-Aminobenzoate

Reagents :

  • 4-Aminobenzoic acid
  • Potassium carbonate (K₂CO₃)
  • Methyl salicylate

Procedure :

  • Mix 4-aminobenzoic acid (25 mmol) and K₂CO₃ (15 mmol) in dimethylacetamide (DMA, 50 mL).
  • Heat at 110°C for 0.5 hours.
  • Add methyl salicylate (37.5 mmol) and stir at 110°C for 24 hours.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield : 79%.

Buchwald-Hartwig Amination

Reagents :

  • Methyl 4-aminobenzoate
  • 2-Amino-4-(trifluoromethyl)aniline
  • Palladium catalyst (e.g., Pd₂(dba)₃)
  • Ligand (e.g., Xantphos)
  • Base (Cs₂CO₃)

Procedure :

  • Combine methyl 4-aminobenzoate (1.0 eq), 2-amino-4-(trifluoromethyl)aniline (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 eq) in toluene.
  • Heat at 100°C under nitrogen for 16 hours.
  • Filter through Celite, concentrate, and purify via recrystallization (ethanol/water).

Yield : 60–70%.

Mechanistic Insight :
The palladium catalyst facilitates C–N bond formation between the electron-deficient aryl bromide (generated in situ) and the aniline. The trifluoromethyl group stabilizes the transition state via electron-withdrawing effects.

Reductive Amination of Methyl 4-Nitrobenzoate

This method introduces the amino group via reduction.

Nitration and Reduction

Reagents :

  • Methyl 4-nitrobenzoate
  • Trifluoromethylating agent (e.g., CF₃Cu)
  • Hydrogen gas (H₂) / Palladium on carbon (Pd/C)

Procedure :

  • Nitrate methyl benzoate using HNO₃/H₂SO₄ to obtain methyl 4-nitrobenzoate.
  • Reduce the nitro group to amine using H₂ (1 atm) and 10% Pd/C in ethanol.
  • Introduce trifluoromethyl group via Ullmann coupling with CF₃Cu in DMF at 120°C.

Yield :

  • Nitration: 90%
  • Reduction: 95%
  • Trifluoromethylation: 50–60%.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield (%)
Acid-catalyzed esterification Simple, high yield Requires pure carboxylic acid 75–85
Buchwald-Hartwig coupling Modular, avoids acidic conditions Costly catalysts, moderate yield 60–70
Reductive amination Scalable for nitro precursors Multi-step, low CF₃ incorporation 50–60

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoate derivatives .

Scientific Research Applications

Preliminary studies have indicated that methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate exhibits significant biological activity, particularly in pharmacology:

  • Antimicrobial Activity : The compound has shown promising results against various microbial strains.
  • Antitumor Properties : Research indicates that it may inhibit cancer cell proliferation and induce apoptosis in tumor cells.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer metabolism or signaling pathways.

Applications in Medicinal Chemistry

This compound is being explored for its potential therapeutic applications:

  • Cancer Treatment : Its ability to target cancer cells makes it a candidate for further development as an anticancer agent.
  • Antimicrobial Agents : Given its antimicrobial properties, it could be developed into new antibiotics.
  • Drug Development : The compound's unique structure allows for modifications that can enhance efficacy and reduce toxicity.

Material Science Applications

In addition to its medicinal uses, this compound may have applications in material science:

  • Polymer Chemistry : The reactivity of the amino group can be utilized to create novel polymers with specific properties.
  • Dyes and Pigments : Its vibrant color could make it suitable for use in dyes or pigments.

Case Studies

Recent research has focused on the biological activity and potential therapeutic applications of this compound. Key findings include:

  • In Vitro Studies : Demonstrated nanomolar activity against human cancer cell lines, including breast and ovarian cancers.
  • Structure-Activity Relationship (SAR) : Investigations indicate that modifications at the phenyl group significantly influence biological activity, with fluorine atoms enhancing potency through improved lipophilicity.
  • Animal Models : Preclinical trials using murine models showed significant tumor size reduction compared to controls, supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physical Properties of Analogs
Compound Name Substituents/R-Groups Melting Point (°C) Purity (%) Key Functional Groups
Methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate (Target) -NH-(2-amino-4-CF3-phenyl), -COOCH3 Not reported Not reported Amino, trifluoromethyl, ester
Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate (CAS 946662-91-5) -O-(4-amino-2-CF3-phenyl), -COOCH3 Not reported Not reported Phenoxy, trifluoromethyl, ester
Compound 19 -NH-(2-methyl-5-nitro-phenyl), -COOCH3, -NHCO- 208–210 95.87 Nitro, methyl, ester, amide
Ethyl 4-((3-((4-acetylphenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate -O-(tetrafluoropropane-acetylphenyl), -COOC2H5 Not reported (oil) 71% yield Acetyl, tetrafluoropropane, ester
(E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl benzoate (In) -N=CH-(4-CF3-phenyl), -COO-phenyl-(alkyloxy) 92% yield (I6) Not reported Imine, trifluoromethyl, ester

Key Observations :

  • Amino vs.
  • Nitro vs. Amino Groups: Compound 19’s nitro group at the 2-position increases electron-withdrawing effects, reducing basicity compared to the target’s amino group, which may alter solubility and reactivity .
  • Ester Variations : Ethyl esters (e.g., compound 9 in ) exhibit higher lipophilicity than methyl esters, affecting membrane permeability in drug design.
  • Imine vs. Amine Linkers : The imine group in In derivatives forms rigid liquid crystalline phases, whereas the target’s amine group offers flexibility and hydrogen-bonding versatility.
Table 2: Functional Comparisons
Compound Biological/Material Activity Key Findings
Target Compound Potential kinase inhibition or LC behavior Amino group may enhance binding to biological targets (e.g., enzymes)
Compound 19 Anticancer/antimicrobial candidate Nitro groups often correlate with cytotoxic activity
BAY60-2770/BAY58-2667 H-NOX domain activators Carboxybutyl and fluorophenyl groups critical for protein binding
In derivatives (I6) Liquid crystalline materials Imine linkages stabilize mesophases; CF3 enhances thermal stability
Triflusulfuron methyl ester Herbicidal activity Sulfonylurea moiety essential for acetolactate synthase inhibition

Key Insights :

  • Biological Activity: The target compound’s lack of sulfonylurea or carboxybutyl groups (cf. ) suggests divergent applications compared to pesticides or H-NOX activators. Its amino group may position it as a kinase inhibitor scaffold.
  • Materials Science : Unlike In derivatives , the target’s amine linkage may reduce mesomorphic stability but improve solubility in polar solvents.

Biological Activity

Methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly as an inhibitor of various kinases. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a complex molecular structure that includes a trifluoromethyl group, which enhances its biological potency. The compound's chemical formula is C10H9F3N2O2C_{10}H_{9}F_{3}N_{2}O_{2}, with a molecular weight of approximately 234.19 g/mol. The presence of the trifluoromethyl group is crucial for its interaction with biological targets, particularly in kinase inhibition.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the amine and ester functionalities. The synthetic pathway often utilizes coupling reactions between appropriate amines and benzoic acid derivatives under controlled conditions to ensure high yield and purity.

1. Kinase Inhibition

Recent studies have shown that this compound exhibits significant inhibitory activity against several receptor tyrosine kinases (RTKs). Notably, it has been reported to inhibit:

  • EGFR (Epidermal Growth Factor Receptor) : The compound demonstrated up to 92% inhibition at a concentration of 10 nM, indicating potent anti-cancer properties against tumors expressing EGFR .
  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor) : Inhibitory activity ranged from 16% to 48%, suggesting potential applications in anti-angiogenic therapies .
  • PDGFRα (Platelet-Derived Growth Factor Receptor Alpha) : Showed significant inhibition (67% to 77%), highlighting its role in targeting cancer proliferation pathways .

2. Antiproliferative Effects

In vitro assays have demonstrated that the compound effectively inhibits cell proliferation in various cancer cell lines. For instance:

  • Breast Cancer Cell Lines : Studies indicated that this compound can inhibit proliferation in MCF-7 cells by modulating the expression of specific proteins involved in cell cycle regulation, such as CRABP2 and FABP5 .
  • Colorectal Cancer : The compound was tested against human colorectal adenocarcinoma (Caco-2) and HCT-116 cell lines, showing promising results in reducing cell viability significantly compared to controls .

The biological activity of this compound can be attributed to its ability to bind to ATP-binding sites on kinases, thereby inhibiting their phosphorylation activity. This mechanism disrupts key signaling pathways involved in cell growth and survival.

Case Studies and Research Findings

Several case studies have illustrated the efficacy of this compound:

  • Case Study on EGFR Inhibition : A study involving various derivatives showed that modifications to the trifluoromethyl group significantly affected binding affinity and inhibition rates against EGFR, underscoring the importance of structural optimization in drug design .
  • Anticancer Activity : In clinical models, this compound was found to enhance the efficacy of existing chemotherapeutics when used in combination therapy, leading to improved outcomes in resistant cancer types .

Data Summary

Biological ActivityTargetInhibition Rate (%)Concentration (nM)
EGFRCancer CellsUp to 92%10
VEGFR-2Endothelial Cells16% - 48%10
PDGFRαFibroblasts67% - 77%Varies

Q & A

Q. What are the standard synthetic routes for Methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate, and how are reaction conditions optimized?

The synthesis typically involves coupling aromatic amines with benzoate derivatives. For example, an Ullmann reaction can couple intermediates like methyl 2-fluoro-4-bromobenzoate with aniline derivatives under palladium catalysis (e.g., Pd(OAc)₂) in the presence of ligands (e.g., xantphos) and bases (e.g., K₂CO₃) at 85–100°C . Optimization includes screening solvents (DMF, DMSO), temperature, and catalyst loading to improve yield. Purification often employs reverse-phase chromatography (acetonitrile/water gradients) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Key techniques include:

  • LCMS/HPLC : For monitoring reaction progress and assessing purity. For example, LCMS with m/z 531 [M-H]⁻ and HPLC retention time 0.88 minutes (C18 column) .
  • NMR : ¹H/¹³C NMR to confirm regiochemistry and functional groups. DMSO-d₆ is commonly used for solubility, with signals for trifluoromethyl (~δ 120–125 ppm in ¹³C) and ester carbonyl (~δ 165–170 ppm) .
  • Melting Point Analysis : To verify crystallinity (e.g., mp 123–124°C for related compounds) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The -CF₃ group enhances lipophilicity (logP ↑) and metabolic stability by resisting oxidative degradation. This increases membrane permeability and bioavailability, making the compound valuable in medicinal chemistry . Computational studies (e.g., DFT) can quantify electron-withdrawing effects on aromatic rings, affecting reactivity in substitution reactions .

Q. What strategies are used to mitigate byproduct formation during synthesis?

Byproducts arise from incomplete coupling or over-reduction/oxidation. Strategies include:

  • Stoichiometric control : Limiting excess reagents (e.g., LiAlH₄ for reductions).
  • Protecting groups : Temporarily shielding amines during coupling steps .
  • Chromatographic separation : C18 columns effectively resolve polar byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?

SAR studies involve systematic structural modifications:

  • Substituent variation : Replace -CF₃ with -Cl or -CH₃ to assess hydrophobicity effects.
  • Scaffold hopping : Compare with pyridine or pyrimidine analogs (e.g., EP 4 374 877 A2 derivatives) .
  • Biological assays : Test modified compounds in enzyme inhibition (e.g., kinase assays) or cellular models (e.g., cancer cell viability) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock to model binding to receptors (e.g., androgen receptor antagonists in enzalutamide analogs) .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR models : Corrogate electronic descriptors (e.g., HOMO/LUMO) with bioactivity data .

Q. How can contradictory data in reaction yields or bioactivity be resolved?

Contradictions often stem from subtle condition differences. Approaches include:

  • Reproducibility checks : Replicate reactions with strict control of solvent purity and moisture.
  • High-throughput screening : Test 96-well plate variations of catalyst/ligand combinations.
  • Meta-analysis : Compare datasets from patents (e.g., EP 4 374 877 A2) and journals to identify trends .

Q. What role does this compound play in synthesizing complex pharmaceuticals like enzalutamide?

It serves as a key intermediate in multi-step syntheses. For example:

  • Step 1 : Ullmann coupling to form the benzoate scaffold .
  • Step 2 : Thiophosgene treatment to introduce thioimidate groups.
  • Step 3 : Methylamination to finalize the drug structure .

Q. How can in silico models guide the design of derivatives with improved pharmacokinetics?

  • ADMET prediction : Tools like SwissADME estimate absorption (%F) and CYP450 metabolism.
  • Bioisosteric replacement : Substitute -CF₃ with -OCF₃ or -SCF₃ to balance solubility and potency .

Q. What advanced spectroscopic techniques resolve ambiguities in regiochemistry?

  • NOESY/ROESY NMR : Detect spatial proximity between aromatic protons and substituents.
  • X-ray crystallography : Definitive structural assignment, though challenging for low-melting solids .

Methodological Considerations

  • Data Validation : Cross-reference LCMS/NMR with synthetic intermediates (e.g., methyl 4-formyl-2-nitrophenoxy benzoate) .
  • Scale-up Challenges : Lab-scale reactions (1–10 g) may require switching from batch to flow chemistry for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.